N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide, also known as DAPTA, is a chemical compound that has attracted significant scientific interest due to its potential applications in biomedical research. DAPTA is a small molecule that has been shown to have high affinity for the CCR5 receptor, which is involved in the immune response and is a co-receptor for the human immunodeficiency virus (HIV).
Wissenschaftliche Forschungsanwendungen
N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide has shown promise as a tool for biomedical research, particularly in the field of HIV/AIDS. The high affinity of this compound for the CCR5 receptor makes it a potential candidate for the development of anti-HIV drugs. This compound has been shown to inhibit the binding of HIV to the CCR5 receptor, which can prevent the virus from entering cells and replicating. In addition, this compound has been used in studies to investigate the role of the CCR5 receptor in other diseases, such as cancer and autoimmune disorders.
Wirkmechanismus
The mechanism of action of N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide involves its binding to the CCR5 receptor. The CCR5 receptor is a G protein-coupled receptor that is expressed on the surface of immune cells, such as T cells and macrophages. The CCR5 receptor is involved in the immune response and is also a co-receptor for HIV. When HIV binds to the CCR5 receptor, it can enter cells and replicate, leading to the progression of HIV/AIDS. This compound binds to the CCR5 receptor and blocks the binding of HIV, preventing the virus from entering cells and replicating.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its role in inhibiting HIV, this compound has been shown to modulate the immune response and reduce inflammation. This compound has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it a cost-effective tool for scientific research. In addition, this compound has high affinity for the CCR5 receptor, which makes it a useful tool for investigating the role of this receptor in disease. However, there are also limitations to the use of this compound in lab experiments. One limitation is that this compound has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. In addition, this compound may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide. One area of interest is the development of this compound-based therapies for the treatment of HIV/AIDS. This compound has shown promise as a tool for inhibiting HIV, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the investigation of the role of the CCR5 receptor in other diseases, such as cancer and autoimmune disorders. This compound may be a useful tool for investigating the role of this receptor in these diseases. Finally, there is interest in developing new analogs of this compound that may have improved pharmacological properties, such as longer half-life and increased potency.
Synthesemethoden
The synthesis of N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are commercially available and include 2-aminooxazole, benzyl chloride, and N,N-diallylpiperazine. The synthesis involves the reaction of these starting materials in the presence of a catalyst, such as potassium carbonate, to yield this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it a useful tool for scientific research.
Eigenschaften
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-N,N-bis(prop-2-enyl)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-3-10-26(11-4-2)22(27)20-18-28-21(23-20)17-25-14-12-24(13-15-25)16-19-8-6-5-7-9-19/h3-9,18H,1-2,10-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXGITSQIJMJIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=COC(=N1)CN2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.